Differential Efficacy in SCA1 Drosophila Model: Auten-67 Extends Lifespan Where Auten-99 Does Not
In a Drosophila model of Spinocerebellar Ataxia Type 1 (SCA1) expressing mutant 82Q ATXN1 protein, only Auten-67 provided a statistically significant lifespan extension, whereas Auten-99 failed to extend lifespan in the same mutant genetic background [1]. In wild-type 30Q control animals, both compounds significantly promoted longevity, highlighting that the differential effect emerges specifically under disease-relevant conditions [1].
| Evidence Dimension | Lifespan extension in SCA1 model |
|---|---|
| Target Compound Data | Lifespan significantly extended vs. DMSO control (p < 0.05 to p < 0.01) |
| Comparator Or Baseline | AUTEN-99: No significant lifespan extension in 82Q mutant background |
| Quantified Difference | AUTEN-67 extends lifespan in 82Q SCA1 mutants; AUTEN-99 does not |
| Conditions | Drosophila melanogaster SCA1 model expressing wild-type (30Q) and mutant (82Q) human ATXN1 proteins, maintained at 29°C |
Why This Matters
This functional divergence in a disease-relevant model demonstrates that Auten-67 possesses unique therapeutic properties not shared by its closest analog, necessitating compound-specific procurement for SCA1 research.
- [1] Burján T, Aslam M, Keresztes F, Sigmond T, Billes VA, Bencsik N, Schlett K, Vellai T, Kovács T. Comparative Analysis of Two Autophagy-Enhancing Small Molecules (AUTEN-67 and -99) in a Drosophila Model of Spinocerebellar Ataxia Type 1. Int J Mol Sci. 2025 Oct 27;26(21):10443. doi: 10.3390/ijms262110443. PMID: 39557539. Figure 2A. View Source
